1,5,6,7-Tetrahydro-4H-indol-4-one
Overview
Description
1,5,6,7-Tetrahydro-4H-indol-4-one is a versatile organic compound with the molecular formula C8H9NO. It is also known as 4,5,6,7-tetrahydro-4-oxoindole. This compound is a significant structural motif in medicinal chemistry, often used as an indole mimetic containing a substantial amount of sp3-hybridized carbon atoms. The nonplanar structure of the cyclohexene moiety in this indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Mechanism of Action
Target of Action
1,5,6,7-Tetrahydro-4H-indol-4-one, also known as 6,7-dihydro-1H-indol-4(5H)-one, is a significant structure motif in medicinal chemistry . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes . It is known to interact with various targets, including GABA receptors , SIRT2 sirtuins , and enzymes involved in platelet aggregation .
Mode of Action
The compound’s interaction with its targets leads to various physiological effects. For instance, when it binds to GABA receptors, it acts as an agonist , enhancing the receptor’s function . When interacting with SIRT2 sirtuins, it acts as a selective inhibitor , reducing the activity of these enzymes
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, its agonistic action on GABA receptors can influence the GABAergic neurotransmission pathway , leading to changes in neuronal excitability . Its inhibitory action on SIRT2 sirtuins can affect the deacetylation pathways regulated by these enzymes .
Pharmacokinetics
The compound’s nonplanar structure and significant amount of sp3-hybridized carbon atoms suggest that it may have goodsolubility , which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, its agonistic action on GABA receptors can lead to hyperpolarization of neurons , reducing their excitability . Its inhibitory action on SIRT2 sirtuins can lead to increased acetylation of certain proteins , affecting their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6,7-Tetrahydro-4H-indol-4-one can be synthesized through various methods, including:
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the reaction of cyclohexane-1,3-diones with α-halogenoketones and primary amines under specific conditions.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is another common synthetic route.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This reaction often uses solvents and can be enhanced by microwave irradiation, leading to the functionalization of position 7 of the indole ring system.
Industrial Production Methods
Industrial production methods for this compound typically involve the optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction. The classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage are often employed .
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating Agents: Such as iodine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex pharmaceutical compounds .
Scientific Research Applications
1,5,6,7-Tetrahydro-4H-indol-4-one has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme binding and molecular interactions.
Industry: It is employed in the production of various pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindole: Another indole derivative with similar structural features.
Indole-3-carboxaldehyde: A related compound used in various chemical syntheses.
Uniqueness
1,5,6,7-Tetrahydro-4H-indol-4-one is unique due to its nonplanar cyclohexene moiety, which enhances its binding affinity to enzyme active sites and increases its solubility. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASJZXHXXNEULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299633 | |
Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-86-4 | |
Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13754-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5,6,7-Tetrahydro-4H-indol-4-one?
A1: The molecular formula is C8H9NO, and its molecular weight is 135.16 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Various spectroscopic techniques can be employed, including:
Q3: What are some synthetic routes to 1,5,6,7-Tetrahydro-4H-indol-4-ones?
A3: Several synthetic approaches have been explored, including:
- Staudinger-Aza-Wittig reaction: This method utilizes 1,3-dicarbonyl compounds and 2-azido-1,1-diethoxyethane. [, ]
- Bicyclization of isocyanides: Alkenoyl bis(ketene dithioacetals) react with tosylmethyl isocyanide to yield these compounds. [, ]
- Reactions with α-bromo ketones and α,β-unsaturated ketones: N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane reacts with these ketones to afford substituted 1,5,6,7-tetrahydro-4H-indol-4-ones. []
- Multicomponent reactions: One-pot reactions involving arylglyoxals, 1,3-cyclohexanedione, and ammonium acetate in water have been reported. [, ]
Q4: How does the reactivity of 1,5,6,7-tetrahydro-4H-indol-4-ones differ from that of tetrahydro-4H-indazol-4-ones?
A4: While both compounds share structural similarities, 1,5,6,7-tetrahydro-4H-indol-4-ones exhibit distinct reactivity in Beckmann and Schmidt rearrangements. The oximes of 1,5,6,7-tetrahydro-4H-indol-4-ones undergo these rearrangements with different migratory aptitudes compared to their indazole counterparts, resulting in isomeric lactams. []
Q5: Can 1,5,6,7-tetrahydro-4H-indol-4-ones be halogenated?
A5: Yes, direct α-iodination of this compound has been achieved using elemental iodine in the presence of SelectfluorF-TEDA-BF4. [, ]
Q6: Does this compound exhibit polymorphism?
A6: Yes, several derivatives of this compound have been found to exist in different polymorphic forms. These polymorphs often arise from variations in crystallization conditions and involve subtle differences in intermolecular interactions, such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and F⋯F interactions. [, ]
Q7: What are the potential biological applications of this compound derivatives?
A7: Derivatives of this compound have shown promise as:
- Aurora A kinase inhibitors: These enzymes play a crucial role in cell division, making them attractive targets for anticancer drugs. []
- 5-HT1A receptor agonists: These receptors are involved in mood regulation, and agonists have potential applications in treating anxiety and depression. []
Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A8: Yes, 3D-QSAR studies, including CoMFA and CoMSIA, have been employed to understand the structural features essential for the activity of this compound derivatives as Aurora A kinase inhibitors. These studies help to identify key pharmacophoric elements and guide the design of novel inhibitors. []
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